molecular formula C25H24N6O4S B2808583 Methyl 4-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 872995-05-6

Methyl 4-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

Cat. No.: B2808583
CAS No.: 872995-05-6
M. Wt: 504.57
InChI Key: IAOCWKRWSBOAAL-UHFFFAOYSA-N
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Description

Methyl 4-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of triazolopyridazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the triazolopyridazine ring.

    Thioether Formation: The triazolopyridazine core is then reacted with a thiol derivative to introduce the thioether linkage.

    Amidation: The resulting intermediate is subjected to amidation with 4-methylbenzoyl chloride to form the benzamido group.

    Esterification: Finally, the compound is esterified with methyl 4-aminobenzoate under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, catalytic hydrogenation

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Amides, other esters

Scientific Research Applications

Methyl 4-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, leading to antimicrobial or anticancer effects.

    Modulating Receptors: It may bind to and modulate the activity of specific receptors, resulting in anti-inflammatory effects.

    Interfering with DNA/RNA: It may interact with DNA or RNA, disrupting the replication or transcription processes in microbial or cancer cells.

Comparison with Similar Compounds

Methyl 4-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate can be compared with other triazolopyridazine derivatives:

    Methyl 4-(2-((3-(2-(4-chlorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate: Similar structure but with a chlorobenzamido group instead of a methylbenzamido group.

    Methyl 4-(2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate: Contains a fluorobenzamido group, which may alter its biological activity.

    Methyl 4-(2-((3-(2-(4-nitrobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate: Features a nitrobenzamido group, potentially affecting its reactivity and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for further research and development in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

methyl 4-[[2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O4S/c1-16-3-5-17(6-4-16)24(33)26-14-13-21-29-28-20-11-12-23(30-31(20)21)36-15-22(32)27-19-9-7-18(8-10-19)25(34)35-2/h3-12H,13-15H2,1-2H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOCWKRWSBOAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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